molecular formula C14H16N2S B015134 DI-[2-(4-Pyridyl)ethyl]sulfide CAS No. 96985-43-2

DI-[2-(4-Pyridyl)ethyl]sulfide

Cat. No.: B015134
CAS No.: 96985-43-2
M. Wt: 244.36 g/mol
InChI Key: HMVWDRBTNXIJIX-UHFFFAOYSA-N
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Description

DI-[2-(4-Pyridyl)ethyl]sulfide (CAS 96985-43-2) is an organic compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol. This molecule features a central sulfur atom (sulfide bridge) linking two flexible ethylene chains, each terminated by a 4-pyridyl group. This structure makes it a valuable, versatile bidentate ligand and chemical building block for research and development. Its primary research value lies in its molecular architecture. The pyridine rings act as excellent coordinating sites for metal ions, while the sulfide bridge introduces conformational flexibility. This combination is particularly useful in supramolecular chemistry and coordination polymer design. Researchers can employ this compound to construct metallomacrocycles, metal-organic frameworks (MOFs), and other complex architectures where the control of geometry and distance between metal centers is crucial. The compound is reported to be an oil with a boiling point of approximately 160°C and shows solubility in a range of common organic solvents, including Dichloromethane, DMF, DMSO, and Methanol, facilitating its use in various synthetic protocols. Application Areas: • Materials Science: Synthesis of novel coordination polymers and functional materials. • Catalysis: Development of metal complexes for catalytic applications. • Chemical Synthesis: Serving as a precursor or intermediate for more complex molecular systems. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVWDRBTNXIJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DI-[2-(4-Pyridyl)ethyl]sulfide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-[2-(4-Pyridyl)ethyl]sulfide, also known by its systematic name 4,4'-(thiodiethylene)dipyridine, is a symmetrical sulfide-containing heteroaromatic compound. Its structure, featuring two pyridyl rings linked by a flexible diethyl sulfide chain, makes it a molecule of significant interest in the field of coordination chemistry. The nitrogen atoms of the pyridyl rings and the sulfur atom of the sulfide bridge act as potential donor sites, allowing the molecule to function as a versatile ligand in the formation of metal complexes. This guide provides a comprehensive overview of the available technical information on DI-[2-(4-Pyridyl)ethyl]sulfide, including its properties, a plausible synthesis pathway, and its primary application as a chelating agent.

Physicochemical Properties and Identification

A summary of the key identifying and physical properties of DI-[2-(4-Pyridyl)ethyl]sulfide is presented in the table below.

PropertyValueSource
CAS Number 96985-43-2[1][2]
Molecular Formula C₁₄H₁₆N₂S[2]
Molecular Weight 244.36 g/mol [2]
Appearance Oil[2]
Solubility Dichloromethane, DMF, DMSO, Ether, Ethyl Acetate, Methanol[2]

Synthesis and Mechanistic Considerations

A probable synthesis is the nucleophilic addition of sulfide to 4-vinylpyridine. This reaction would likely proceed via a Michael-type addition, where a sulfide nucleophile attacks the β-carbon of the vinyl group of 4-vinylpyridine.

Proposed Reaction Scheme:

Caption: Proposed synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-vinylpyridine (2.0 equivalents) in a suitable polar aprotic solvent such as ethanol or isopropanol, sodium sulfide (Na₂S) (1.0 equivalent) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, an oil, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra are not widely published, the expected spectral data can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate two sets of signals for the pyridyl protons (α and β to the nitrogen) and two triplet signals for the ethyl bridge protons.

  • ¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the different carbon atoms in the pyridyl ring and the ethyl bridge.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching vibrations of the pyridine ring, and C-S stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 244.36, corresponding to the molecular weight of the compound.

Applications in Coordination Chemistry

The primary documented application of DI-[2-(4-Pyridyl)ethyl]sulfide is in the field of coordination chemistry, where it functions as a bidentate chelating agent.[1] The two nitrogen atoms of the pyridyl rings can coordinate to a metal center, forming a stable chelate ring.

Coordination Behavior:

This ligand is known to form bridging complexes with transition metals such as palladium (Pd) and platinum (Pt).[1] In these complexes, the DI-[2-(4-Pyridyl)ethyl]sulfide molecule can bridge two metal centers, leading to the formation of polynuclear coordination compounds. The flexible ethyl sulfide linker allows for a variety of coordination geometries and distances between the metal centers.

G ligand DI-[2-(4-Pyridyl)ethyl]sulfide (Bidentate Ligand) metal Transition Metal Ion (e.g., Pd²⁺, Pt²⁺) ligand->metal Coordination complex Bridging Metal Complex metal->complex Formation of application Potential Applications: - Catalysis - Materials Science - Supramolecular Chemistry complex->application Leads to

Caption: Coordination chemistry of DI-[2-(4-Pyridyl)ethyl]sulfide.

The resulting metal complexes may have potential applications in catalysis, materials science, and the development of novel supramolecular architectures. The specific properties of these complexes will depend on the nature of the metal ion, its oxidation state, and the overall coordination geometry.

Historical Context and Discovery

Information regarding the initial discovery and detailed historical development of DI-[2-(4-Pyridyl)ethyl]sulfide is not well-documented in publicly accessible scientific literature. While the compound is commercially available and its utility in coordination chemistry is recognized, the identity of its first synthesizer and the date of its first preparation remain obscure. Further investigation into older chemical literature and patent databases may be required to uncover this information.

Conclusion

DI-[2-(4-Pyridyl)ethyl]sulfide is a valuable building block in coordination chemistry, offering a flexible bidentate ligand scaffold for the construction of novel metal-organic complexes. While its historical origins are not clearly defined, its physicochemical properties and its role as a chelating agent are established. The proposed synthesis provides a viable route for its preparation in a laboratory setting. Further research into the coordination chemistry of this ligand with a wider range of transition metals could unveil new materials with interesting catalytic, electronic, or structural properties, making it a continued area of interest for researchers in inorganic and materials chemistry.

References

[1] Ruixibiotech. DI-[2-(4-Pyridyl)ethyl]sulfide CAS No.:96985-43-2. [Link] [2] Shanghai Huicheng Biological Technology Co., Ltd. Di-[2-(4-pyridyl)ethyl]sulfide. [Link]

Sources

chemical safety and handling of DI-[2-(4-Pyridyl)ethyl]sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety, handling, and operational protocols for DI-[2-(4-Pyridyl)ethyl]sulfide (CAS 96985-43-2), also known as 1,5-bis(4-pyridyl)-3-thiapentane .

This compound is a specialized ditopic ligand used primarily in coordination chemistry and Metal-Organic Framework (MOF) synthesis. Its structure—two pyridine rings connected by a flexible thioether tether—allows for unique conformational adaptability in supramolecular assemblies. However, this same structure presents a dual-hazard profile: the neurotoxic/irritant potential of pyridine and the olfactory/reactive challenges of organic sulfides.

Part 1: Chemical Identity & Hazard Profiling

1.1 Physicochemical Characterization
PropertySpecification
Chemical Name DI-[2-(4-Pyridyl)ethyl]sulfide
CAS Number 96985-43-2
Synonyms 4,4'-(Thiodi-2,1-ethanediyl)bispyridine; 1,5-bis(4-pyridyl)-3-thiapentane
Formula C₁₇H₂₀N₂S
Molecular Weight ~284.42 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water (unless protonated)
Odor Profile High Intensity. Characteristic "garlic/rotten cabbage" sulfide stench.[1][2][3]
1.2 The Dual-Hazard Mechanism

Effective safety requires understanding why the molecule is dangerous, not just that it is dangerous.

  • The Pyridine Moiety (Toxicity):

    • Mechanism: Pyridine derivatives are readily absorbed through the skin and respiratory tract. They act as central nervous system (CNS) depressants and can cause hepatic (liver) and renal (kidney) damage upon chronic exposure.

    • Immediate Effect: Severe irritation to mucous membranes (eyes, nose, throat).

  • The Thioether Linker (Reactivity & Odor):

    • Olfactory Fatigue: The sulfur linkage creates a potent stench. Crucially, high concentrations can cause "olfactory fatigue," where the nose stops detecting the smell, leading to a false sense of security during a leak.

    • Reactivity: The sulfur atom is a "soft" nucleophile. It reacts violently with strong oxidizers (e.g., concentrated nitric acid, permanganates, peroxides), potentially converting to sulfoxides/sulfones or rupturing the chain exothermically.

Part 2: Engineering Controls & PPE

2.1 Primary Containment (The "Zero-Odor" Standard)

Due to the sulfide odor threshold (often <1 ppb), standard ventilation is insufficient for comfort, though sufficient for safety.

  • Hard Requirement: All handling (weighing, solubilization, reaction setup) must occur inside a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s) .

  • Balance Enclosure: If weighing the solid/oil, use a secondary balance enclosure inside the hood or a static-free weighing funnel to prevent drift.

2.2 Personal Protective Equipment (PPE)
  • Hand Protection:

    • Primary Layer:[3][4][5][6]Nitrile (4 mil) . Good general resistance.

    • Secondary Layer (Critical):Laminate film (Silver Shield/4H) gloves are required if handling neat liquid or concentrated stock solutions, as pyridines can permeate nitrile over time.

    • Technique: "Double-gloving" is standard. Change outer nitrile gloves immediately upon splash contact.

  • Respiratory Protection:

    • If hood work is impossible (e.g., maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. Half-masks are insufficient due to eye irritation risks.

Part 3: Operational Protocols

3.1 Synthesis & Handling Workflow

The following Graphviz diagram illustrates the "Closed-Loop" handling process designed to minimize exposure and odor release.

HandlingWorkflow Start Start: Material Retrieval Check Check: Fume Hood Status (>100 fpm) Start->Check Check->Start Fail: Do Not Proceed Weigh Weighing: Use Anti-Static Funnel Inside Hood Check->Weigh Pass Solvent Solubilization: Dissolve in DCM/MeOH (Reduces Volatility) Weigh->Solvent Immediate Reaction Reaction Setup: Inert Atmosphere (N2/Ar) (Prevents S-Oxidation) Solvent->Reaction Waste Waste Disposal: Segregate into 'Thiol/Sulfide' Stream Reaction->Waste Post-Experiment

Figure 1: Closed-loop handling workflow emphasizing containment and immediate solubilization to suppress volatility.

3.2 Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The sulfur atom is susceptible to slow atmospheric oxidation to the sulfoxide (S=O), which alters ligand geometry and ruins coordination capability.

  • Temperature: Refrigeration (2-8°C) is recommended to reduce volatility and degradation.

  • Incompatibilities: Segregate strictly from oxidizing agents (Peroxides, Nitrates) and alkylating agents (Methyl Iodide), which will quaternize the pyridine nitrogens or the sulfur.

Part 4: Emergency Response & Decontamination

4.1 Spill Response: The "Oxidative Quench"

Standard spill cleanup (paper towels) is disastrous for sulfides because the odor persists in the trash. You must chemically neutralize the odor.

The Bleach Protocol:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Pour a 10% Sodium Hypochlorite (Bleach) solution over the spill.

    • Chemistry: The hypochlorite oxidizes the sulfide (-S-) to a sulfone (-SO₂-), which is non-volatile and odorless.

    • Wait Time: Allow to sit for 15-20 minutes.

  • Clean: Absorb the neutralized liquid with vermiculite or sand.

  • Disposal: Bag the waste twice (double-bag) and label as "Sulfide Waste - Bleach Treated".

4.2 Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance skin absorption of the pyridine moiety.

  • Eye Contact: Rinse for 15 minutes.[7] Seek medical attention immediately (alkaline nature of pyridine can cause corneal damage).

4.3 Emergency Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major Bleach Apply 10% Bleach (Oxidize Sulfur) Minor->Bleach Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Absorb & Double Bag Bleach->Clean

Figure 2: Decision logic for spill response, prioritizing oxidative neutralization for minor spills and evacuation for major releases.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4,4'-Ethylenedipyridine (Structural Analog). Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Crystallization of DI-[2-(4-Pyridyl)ethyl]sulfide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The successful cultivation of high-quality single crystals is a cornerstone of chemical and pharmaceutical research, providing unequivocal structural information that underpins rational drug design and the fundamental understanding of molecular interactions. This guide provides a comprehensive, experience-driven protocol for growing single crystals of metal complexes incorporating the flexible ligand DI-[2-(4-Pyridyl)ethyl]sulfide. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies. The protocols detailed herein—slow evaporation, liquid-liquid diffusion, and vapor diffusion—are presented as self-validating systems, grounded in established crystallographic principles.

Introduction: The Rationale for Single Crystal Growth

The DI-[2-(4-Pyridyl)ethyl]sulfide ligand presents a unique combination of a flexible thioether backbone and terminal pyridyl coordinating groups. This flexibility allows for the formation of a diverse array of coordination polymers and discrete molecular complexes with varied nuclearity and topology.[1][2][3][4] The precise three-dimensional arrangement of atoms within these complexes, which can only be definitively determined by single-crystal X-ray diffraction, dictates their physical and chemical properties, including potential therapeutic activity. Therefore, obtaining diffraction-quality single crystals is not merely a characterization step but a critical prerequisite for structure-activity relationship (SAR) studies and the rational design of novel materials and pharmaceuticals.

The protocols outlined below are designed to systematically explore the crystallization parameter space, a necessary approach for novel compounds where optimal conditions are unknown.[5]

Foundational Principles: Achieving Supersaturation

The growth of a single crystal is a thermodynamically controlled process initiated from a supersaturated solution. The key is to approach and traverse the supersaturation point slowly and controllably, allowing molecules to self-assemble into an ordered lattice rather than rapidly precipitating as an amorphous powder or a polycrystalline mass.[6] The choice of crystallization technique is, therefore, a choice of how to induce supersaturation.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Supersaturation [pos="0,2!", label="Supersaturation", fillcolor="#FBBC05"]; SlowEvaporation [pos="-3,0!", label="Slow Evaporation"]; VaporDiffusion [pos="0,0!", label="Vapor Diffusion"]; LiquidDiffusion [pos="3,0!", label="Liquid-Liquid Diffusion"]; CrystalNucleation [pos="0,-2!", label="Crystal Nucleation & Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

Supersaturation -- SlowEvaporation [label=" Solvent Removal"]; Supersaturation -- VaporDiffusion [label=" Antisolvent Addition"]; Supersaturation -- LiquidDiffusion [label=" Antisolvent Addition"]; SlowEvaporation -- CrystalNucleation; VaporDiffusion -- CrystalNucleation; LiquidDiffusion -- CrystalNucleation; } dot Figure 1: Core Crystallization Strategies.

Pre-crystallization Essentials: Ligand Synthesis and Complex Formation

A prerequisite for successful crystallization is the purity of the starting materials. The DI-[2-(4-Pyridyl)ethyl]sulfide ligand should be synthesized and purified according to established literature procedures. The target metal complex is then synthesized, typically by reacting the ligand with a suitable metal salt in a 2:1 or 1:1 molar ratio in a solvent such as methanol, ethanol, or acetonitrile. The resulting complex should be isolated and characterized by standard techniques (e.g., NMR, IR, elemental analysis) to confirm its identity and purity before attempting crystallization.

Crystallization Protocols

Method 1: Slow Evaporation

This is often the simplest and most common method for obtaining single crystals.[7][8] It is particularly effective when the compound is moderately soluble in a volatile solvent.

Causality: Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent evaporates. A slow evaporation rate is crucial to allow sufficient time for orderly molecular packing.

Protocol:

  • Dissolve 5-10 mg of the DI-[2-(4-Pyridyl)ethyl]sulfide complex in a minimal amount of a suitable solvent (see Table 1) in a small, clean vial (e.g., a 2 mL glass vial).

  • Ensure the complex is fully dissolved; if necessary, gently warm the solution. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.

  • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and puncture it with a needle to create a small hole.[8][9]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]

  • Monitor the vial periodically for crystal growth without disturbing it.

Solvent SystemRationale
Methanol (MeOH)A polar protic solvent, often good for dissolving metal salts and pyridyl-containing ligands. Its volatility allows for a reasonable evaporation rate.
Acetonitrile (MeCN)A polar aprotic solvent, can be effective for a wide range of coordination complexes.
Dichloromethane (DCM)A less polar solvent, useful if the complex has significant organic character. Its high volatility requires careful control of the evaporation rate.[10]
Toluene/Methanol (5% v/v)The use of a co-solvent can sometimes fill gaps in the crystal packing, promoting crystallinity.[11]

Table 1: Suggested Solvents for Slow Evaporation.

Method 2: Liquid-Liquid (or Layering) Diffusion

This technique is particularly useful for compounds that are sparingly soluble or when a suitable single solvent for slow evaporation cannot be identified.[12]

Causality: A solution of the complex is carefully layered with a less dense, miscible "anti-solvent" in which the complex is insoluble.[12][13] Slow diffusion at the interface of the two liquids creates a localized region of supersaturation, promoting crystal growth at this boundary.[12]

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start: Dissolve Complex in 'Good' Solvent"]; Layering [label="Carefully Layer with 'Anti-Solvent'"]; Diffusion [label="Slow Diffusion at Interface"]; Crystallization [label="Crystal Growth at Interface", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Layering; Layering -> Diffusion; Diffusion -> Crystallization; } dot Figure 2: Liquid-Liquid Diffusion Workflow.

Protocol:

  • In a narrow container, such as an NMR tube or a thin test tube, dissolve 2-5 mg of the complex in a small volume (0.5-1.0 mL) of a "good" solvent (one in which it is soluble), as indicated in Table 2.

  • Using a syringe or a Pasteur pipette, carefully and slowly layer a less dense "anti-solvent" (one in which the complex is insoluble) on top of the solution, taking care not to disturb the interface.[12] The volume of the anti-solvent should be 2-3 times that of the solvent.

  • Seal the container and leave it undisturbed in a location free from vibrations.

  • Crystals, if they form, will typically appear at the interface of the two liquids over several days.

"Good" Solvent (Bottom Layer)"Anti-Solvent" (Top Layer)Rationale
Dichloromethane (DCM)Hexane or PentaneA classic combination where the dense, chlorinated solvent is layered with a low-density, non-polar anti-solvent.[11]
Acetonitrile (MeCN)Diethyl EtherBoth solvents are moderately polar, but the complex's solubility is significantly lower in ether.
Dimethylformamide (DMF)TolueneDMF is a high-boiling, highly polar solvent capable of dissolving many complexes. Toluene acts as a less polar anti-solvent. This can be attempted if other solvents fail.

Table 2: Solvent/Anti-Solvent Systems for Liquid-Liquid Diffusion.

Method 3: Vapor Diffusion

Vapor diffusion is a gentle and highly controllable method, often successful for small quantities of material.[14][15]

Causality: A solution of the complex is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the solubility of the complex and inducing crystallization.[12][13]

Protocol:

  • Dissolve 2-5 mg of the DI-[2-(4-Pyridyl)ethyl]sulfide complex in 0.5 mL of a relatively non-volatile solvent (the "solvent") in a small vial (e.g., a 1 mL vial).

  • Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Add 2-3 mL of a volatile "anti-solvent" to the larger vial, ensuring the level of the anti-solvent is below the opening of the inner vial.

  • Seal the larger container tightly and leave it undisturbed.

  • Over time, the anti-solvent vapor will diffuse into the solvent in the inner vial, leading to the formation of crystals.[7]

Solvent (Inner Vial)Anti-Solvent (Outer Vial)Rationale
ToluenePentane or HexaneToluene has a lower volatility than pentane or hexane, allowing the anti-solvent to diffuse into the solution.[12]
Dichloromethane (DCM)Diethyl EtherA common and effective pairing. The ether vapor gradually reduces the solubility of the complex in the DCM solution.
Acetonitrile (MeCN)Tetrahydrofuran (THF)Both are polar aprotic solvents, but the subtle difference in solvent properties upon mixing can be sufficient to induce crystallization.[15]

Table 3: Solvent/Anti-Solvent Systems for Vapor Diffusion.

Troubleshooting and Advanced Considerations

  • No Crystals Form: If no crystals appear after an extended period, the solution may be too dilute. Try increasing the initial concentration. For diffusion methods, ensure a significant difference in solubility between the solvent and anti-solvent.[14]

  • Formation of Powder/Poor-Quality Crystals: This often indicates that supersaturation was reached too quickly. Slow down the process by:

    • Slow Evaporation: Use a less volatile solvent or reduce the size of the opening in the vial cover.[7]

    • Diffusion Methods: Perform the experiment at a lower temperature (e.g., in a refrigerator) to slow the diffusion rate.[11]

  • Oils Form Instead of Crystals: "Oiling out" is a common problem. This can sometimes be addressed by using a different solvent system, employing a co-solvent to disrupt unfavorable intermolecular interactions, or attempting crystallization at a different temperature.

  • Influence of Counter-ion: For ionic complexes, the nature of the counter-ion can significantly impact crystal packing and solubility. If crystallization with one counter-ion (e.g., nitrate) is unsuccessful, consider synthesizing the complex with a different counter-ion (e.g., perchlorate, hexafluorophosphate).[16]

Conclusion

The crystallization of novel coordination complexes, such as those derived from DI-[2-(4-Pyridyl)ethyl]sulfide, is often more of an art than a precise science, requiring patience and systematic experimentation.[12] The protocols and principles detailed in this guide provide a robust framework for approaching this challenge. By understanding the underlying causality of each technique and thoughtfully selecting experimental parameters, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for structural elucidation, thereby accelerating research and development in materials science and drug discovery.

References

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • JoVE. (2022, December 22). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Retrieved from [Link]

  • University of York. scXRD: Growing single crystals. Retrieved from [Link]

  • Linac Coherent Light Source. Crystal Growth. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds? Retrieved from [Link]

  • Slow Evaporation Method. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • ACS Publications. Guest Driven Structural Correlations in DPDS [Di(4-pyridyl)disulfide]-Based Coordination Polymers. Crystal Growth & Design. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • ResearchGate. Understanding the Effect of Solvent on the Growth and Crystal Morphology of MTNP/CL-20 Cocrystal Explosive: Experimental and Theoretical Studies. Retrieved from [Link]

  • Royal Society of Chemistry. The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. CrystEngComm. Retrieved from [Link]

  • Semantic Scholar. (2014, July 1). Two 1D Coordination Polymers with Bis[4‐(pyridin‐4‐yl)pyrimidinyl]disulfide (4‐ppds) as Bridging Ligand. Retrieved from [Link]-as-Ligand-Chen-Zhang/1e737c62d007c5b1b4637d4520e5e04273577e1c)

  • National Center for Biotechnology Information. Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • Royal Society of Chemistry. Preparation of large-size single-crystal metal–organic frameworks via the Marangoni effect. Retrieved from [Link]

  • MIT. Growing Crystals. Retrieved from [Link]

  • California State University, Long Beach. One-dimensional coordination polymers containing penta-supertetrahedral sulfide clusters linked by dipyridyl ligands. Retrieved from [Link]

  • ACS Publications. (2020, April 18). Growing and Shaping Metal–Organic Framework Single Crystals at the Millimeter Scale. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2020, May 20). Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale. Retrieved from [Link]

  • National Center for Biotechnology Information. Crystallization of protein–ligand complexes. Retrieved from [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Taylor & Francis. A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirfeld surface analysis. Retrieved from [Link]

  • ChemRxiv. (2020, September 25). Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry: Controlled Growth and Self-Assembly Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 24). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. Crystallization of protein–ligand complexes. Retrieved from [Link]

  • Royal Society of Chemistry. Preparation of one-dimensional coordination polymers of a flexible tripyridyl disulfide with diverse topologies. CrystEngComm. Retrieved from [Link]

  • PubChem. Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride. Retrieved from [Link]

  • ResearchGate. Solvothermal synthesis, crystal structure and magnetic properties of homometallic Co(II) and Cu(II) chains with double di(4-pyridyl)sulfide as bridges. Retrieved from [Link]

  • ACS Publications. (2024, November 27). Liquid Metal-Enabled Galvanic Electrocrystallization of Charge-Transfer Complexes. Crystal Growth & Design. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • NSF Public Access Repository. (2021, March 1). Synthesis and crystal structure of catena -poly[[tetra-μ-acetato-copper(II)]-μ-6-ethoxy- N 2 , N 4 -bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine]. Retrieved from [Link]

  • MDPI. (2023, December 23). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Retrieved from [Link]

  • Organic Syntheses. (2024, August 14). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure of a PdII complex of ortho-xylylenebis(pyridyltriazole). Retrieved from [Link]

Sources

solvothermal synthesis methods for DI-[2-(4-Pyridyl)ethyl]sulfide MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvothermal Synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide MOFs

Executive Summary

The ligand DI-[2-(4-Pyridyl)ethyl]sulfide (commonly abbreviated as dpes or bpes ) represents a critical class of "flexible spacer" ligands in MOF chemistry.[1] Unlike rigid linkers (e.g., terephthalic acid), dpes possesses a central thioether (-S-) linkage flanked by two ethyl-pyridyl arms.[1] This architecture allows the ligand to adopt multiple conformations (anti-anti, anti-gauche, gauche-gauche), enabling the formation of "breathing" frameworks and structurally diverse coordination polymers (CPs).[1]

This guide details the solvothermal protocols for synthesizing high-crystallinity MOFs using dpes, specifically focusing on Copper(II) (pillared-layer topologies) and Silver(I) (supramolecular networks) systems.[1] These materials are highly relevant for gas storage, specific molecular recognition, and catalytic applications.[1]

Materials & Reagents

Ligand Specification:

  • Name: 1,5-Bis(4-pyridyl)-3-thiapentane (IUPAC) / Bis(2-(4-pyridyl)ethyl)sulfide[1]

  • Abbreviation: dpes

  • CAS: 113894-00-9 (Generic reference for similar thioether-dipyridyls; verify batch specific)[1]

  • Purity: >97% (Recrystallization from Ethanol recommended if yellowing is observed).

Precursors:

  • Metal Sources: Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O], Silver Nitrate [AgNO₃].[1][2]

  • Co-Ligands: Isophthalic Acid (H₂ip) or Terephthalic Acid (H₂bdc) for pillaring.

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).[1]

Experimental Protocols

Protocol A: Synthesis of the Pillared-Layer [Cu(dpes)(ip)]ₙ MOF

Target Structure: A 2D or 3D porous network where 'dpes' pillars copper-carboxylate layers.[1]

Rationale: The Cu(II)-dicarboxylate layers form a rigid 2D base.[1] The flexible dpes ligand replaces axial solvent molecules, "pillaring" the layers into a 3D framework.[1] The flexibility of dpes allows the pore size to adapt to guest molecules.[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol Cu(NO₃)₂·3H₂O (24.1 mg) and 0.1 mmol Isophthalic Acid (16.6 mg) in 5 mL of a DMF:H₂O (3:1 v/v) mixture. Sonicate until clear (approx. 5 mins).

    • Vial B: Dissolve 0.1 mmol dpes (approx. 24.4 mg) in 2 mL of DMF .

  • Mixing: Slowly add the contents of Vial B to Vial A under stirring. A slight turbidity may appear; add 1-2 drops of dilute HNO₃ if precipitate persists (aiming for pH ~5-6).[1]

  • Solvothermal Treatment:

    • Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave.[1]

    • Seal and heat at 100°C for 72 hours .

    • Cooling Ramp: Cool to room temperature at a rate of 5°C/hour . Critical: Slow cooling promotes single-crystal growth over microcrystalline powder.[1]

  • Isolation:

    • Filter the resulting blue/green block crystals.[1]

    • Wash 3x with DMF, then 3x with Ethanol.[1]

    • Air dry or store in mother liquor for SXRD.[1]

Protocol B: Synthesis of the Luminescent [Ag(dpes)(NO₃)]ₙ Network

Target Structure: 1D helical chains or 2D interpenetrated nets driven by Ag-S and Ag-N interactions.[1]

Rationale: Ag(I) is a soft acid with high affinity for the soft sulfur donor in dpes. This synthesis relies on self-assembly without a co-ligand.[1] These materials often exhibit ligand-to-metal charge transfer (LMCT) luminescence.[1]

Step-by-Step Methodology:

  • Dark Conditions: Perform synthesis in low light or wrap vials in foil (Ag salts are photosensitive).

  • Layering Technique (for Single Crystals):

    • Bottom Layer: Dissolve 0.1 mmol dpes in 4 mL CHCl₃ (Chloroform) or CH₂Cl₂ in a narrow test tube.

    • Buffer Layer: Carefully layer 1 mL of pure MeOH (Methanol) on top to prevent instant precipitation.

    • Top Layer: Dissolve 0.1 mmol AgNO₃ (17.0 mg) in 3 mL MeOH/H₂O (1:1) and layer this gently on top.

  • Diffusion: Seal the tube with Parafilm and leave undisturbed at room temperature for 5–7 days .

  • Observation: Colorless block crystals will grow at the interface.[1]

  • Bulk Synthesis (Powder):

    • Mix reactants in MeCN:H₂O (1:1) under stirring at 60°C for 4 hours. Yields a white precipitate instantly.[1][3]

Mechanistic Insights & Topology

The flexibility of dpes is the governing factor in the final topology.[1] The ligand can rotate around the S-C and C-C bonds.[1]

  • Anti-Anti Conformation: Maximizes length (~13 Å), favoring non-interpenetrated large-pore networks.[1]

  • Gauche-Anti/Gauche-Gauche: Shortens the ligand, favoring helical chains or interpenetrated (dense) phases.[1]

Solvent Effect: Solvents with high steric bulk (like DMF) often stabilize the anti-anti open form by occupying the voids. Smaller solvents (MeOH) may lead to collapse into dense gauche forms.

Visualization of Synthesis Logic:

MOF_Synthesis cluster_Cu Cu(II) Pathway cluster_Ag Ag(I) Pathway Precursors Precursors (Metal Salt + dpes) Assembly Self-Assembly (Coordination) Precursors->Assembly Mix Solvent Solvent Choice (DMF vs MeOH) Solvent->Assembly Templating Effect Conformation Ligand Conformation (Anti vs Gauche) Solvent->Conformation Steric Hinderance Assembly->Conformation Thermodynamics Cu_Node Paddle-wheel SBU Assembly->Cu_Node Ag_Node Ag-S / Ag-N Bond Assembly->Ag_Node Topology Final Topology Conformation->Topology Determines

Figure 1: Logic flow for solvothermal synthesis. Solvent choice acts as a template, influencing the flexible ligand's conformation and the final MOF topology.[1]

Characterization & Data Summary

Expected Crystallographic Data (Typical for M-dpes systems):

ParameterCu-dpes-Isophthalate (Protocol A)Ag-dpes-Nitrate (Protocol B)[1]
Crystal System Triclinic or MonoclinicMonoclinic or Orthorhombic
Space Group P1̄ or P2₁/cP2₁/n
Dimensionality 3D Pillared-Layer1D Chain or 2D Sheet
Color Blue/GreenColorless / White
Stability Stable in air; unstable in acidPhotosensitive (turns grey)
Porosity (BET) ~400 - 800 m²/gNon-porous (usually)

Key Characterization Steps:

  • PXRD (Powder X-Ray Diffraction): Essential to verify phase purity. The flexible ligand often produces "kinetic" phases (polymorphs) if cooling is too fast. Compare experimental pattern with simulated pattern from single-crystal data.

  • IR Spectroscopy: Look for the shift in the Pyridine ring breathing mode (~1600 cm⁻¹) indicating coordination to the metal.

  • TGA (Thermogravimetric Analysis): Expect solvent loss <150°C, followed by ligand decomposition >250°C.

Troubleshooting & Safety

  • Issue: "Black Powder" in Ag synthesis.

    • Cause: Reduction of Ag(I) to Ag(0) by light or impurities.

    • Fix: Exclude light; ensure methanol is high purity (aldehyde-free).[1]

  • Issue: Amorphous Gel in Cu synthesis.

    • Cause: Reaction rate too fast.

    • Fix: Lower temperature to 80°C or increase the acidity (add 1 drop of dilute HNO₃) to slow down deprotonation of the carboxylate.

  • Safety Note: The dpes ligand contains a sulfide linkage.[1] While generally non-volatile, degradation can release sulfurous odors.[1] Work in a fume hood. Silver nitrate stains skin black; wear double gloves.[1]

References

  • Horikoshi, R., & Mikuriya, M. (2005).[1] "Coordination polymers of bis(pyridyl) ligands with flexible thioether linkers." Coordination Chemistry Reviews, 249(17-18), 1895-1922.[1] Link

  • Khlobystov, A. N., et al. (2001).[1][4] "Structural diversity in silver(I) complexes of the flexible ligand 1,2-bis(4-pyridyl)ethane and its thioether analogues." Journal of the Chemical Society, Dalton Transactions, (18), 2692-2699.[1] Link

  • Li, C. P., & Du, M. (2011).[1] "Role of solvents in the self-assembly of metal-organic frameworks (MOFs) based on flexible ligands."[1] Chemical Communications, 47, 5958-5972.[1] Link

  • Moulton, B., & Zaworotko, M. J. (2001).[1] "From molecules to crystal engineering: Supramolecular isomerism and polymorphism in network solids." Chemical Reviews, 101(6), 1629-1658.[1] Link

Sources

characterization techniques for DI-[2-(4-Pyridyl)ethyl]sulfide-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Dual-Responsive DI-[2-(4-Pyridyl)ethyl]sulfide (DPES) Polymeric Assemblies

Executive Summary

Polymers incorporating DI-[2-(4-Pyridyl)ethyl]sulfide (DPES) represent a specialized class of "smart" materials utilized in targeted drug delivery and gene transfection. The DPES motif provides a unique dual-stimuli response mechanism:

  • pH-Responsiveness: The pyridine nitrogen (

    
    ) protonates in acidic microenvironments (e.g., endosomes, tumor extracellular matrices), triggering a solubility transition (hydrophobic-to-hydrophilic) or chain repulsion.
    
  • Redox-Responsiveness: The thioether (sulfide) linker is susceptible to oxidation by Reactive Oxygen Species (ROS), converting to hydrophilic sulfoxides or sulfones, facilitating payload release in oxidative stress zones.

This guide outlines the critical characterization workflows required to validate the structural integrity and stimuli-responsive performance of DPES-based polymers.

Part 1: Structural Verification (Molecular Fingerprinting)

Before assessing function, the chemical identity of the DPES motif within the polymer architecture (whether as a pendant group, crosslinker, or coordination ligand) must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm the integrity of the sulfide bridge and quantify the degree of functionalization.

  • The Challenge: Paramagnetic impurities (if metal coordination is involved) or micellar aggregation can broaden peaks.

  • Methodology:

    • Solvent: Use

      
       for the neutral state. Use 
      
      
      
      with
      
      
      for the protonated state to break up aggregates.
    • Key Signals (1H NMR):

      • Pyridine Ring: Look for the characteristic AA'BB' system of the 4-substituted pyridine.

        
        -protons typically appear ~8.5 ppm; 
        
        
        
        -protons ~7.1 ppm.
      • Ethyl Sulfide Bridge: The ethylene bridge (

        
        ) manifests as two triplets.
        
        • 
          : ~2.8–2.9 ppm.
          
        • 
          : ~2.6–2.7 ppm.
          
    • Validation Check: Upon oxidation (e.g., addition of

      
      ), the protons adjacent to sulfur will shift downfield (
      
      
      
      ppm) due to the electron-withdrawing nature of the formed sulfoxide (
      
      
      ).
Fourier Transform Infrared Spectroscopy (FTIR)
  • Objective: Verify the pyridine ring state (free base vs. protonated/coordinated).

  • Key Bands:

    • C=N Stretching (Pyridine): ~1595–1600 cm⁻¹ (Free base).

    • Shift: Upon protonation or metal coordination, this band shifts to ~1630–1640 cm⁻¹, indicating the formation of pyridinium species.

    • C-S Stretch: Weak bands ~600–700 cm⁻¹ (often difficult to isolate in complex polymers).

Part 2: Stimuli-Responsive Profiling (The "Smart" Behavior)

This section details how to prove the polymer responds to biological triggers.

Mechanism of Action Diagram

DPES_Mechanism Figure 1: Dual-stimuli response pathways of DPES-based polymers. Native Native DPES Polymer (Hydrophobic/Aggregated) Acidic Protonated State (pH < 5.5) (Cationic Repulsion/Swelling) Native->Acidic +H+ (Acidification) Oxidized Oxidized State (ROS High) (Sulfoxide/Sulfone Hydrophilic) Native->Oxidized +H2O2 (Oxidation) Release Payload Release (Endosomal Escape) Acidic->Release Membrane Destabilization Oxidized->Release Solubilization

[1]

Potentiometric & Turbidimetric Titration

To determine the


 and the pH-induced phase transition (Cloud Point).
  • Protocol: Dissolve polymer in 0.1 M HCl. Titrate with 0.1 M NaOH while monitoring pH and Transmittance (500 nm).

  • Data Interpretation:

    • Buffering Region: A plateau in the pH vs. Volume curve indicates the "proton sponge" capacity of the pyridine groups.

    • Phase Transition: A sharp drop in transmittance indicates deprotonation and subsequent aggregation (formation of hydrophobic domains).

Oxidative Degradation Study
  • Protocol: Incubate polymer solution with relevant concentrations of

    
     (e.g., 100 
    
    
    
    to 10 mM) at 37°C.
  • Readout: Monitor the evolution of the sulfoxide peak via NMR or the change in polarity via Reverse-Phase HPLC.

Part 3: Detailed Protocol – Zeta Potential Hysteresis Loop

Purpose: This self-validating protocol determines the isoelectric point (IEP) and verifies the reversibility of the pH-response, which is critical for reusable sensors or cyclic drug delivery systems.

Materials
  • Instrument: Malvern Zetasizer or equivalent (ELS mode).

  • Reagents: 10 mM NaCl (background electrolyte), 0.1 M HCl, 0.1 M NaOH.

  • Sample: 1 mg/mL DPES polymer dispersion.

Step-by-Step Workflow
  • Preparation:

    • Disperse the polymer in 10 mM NaCl.

    • Filter through a 0.45

      
       membrane (unless characterizing large aggregates).
      
    • Crucial: Degas the sample to prevent bubble formation on electrodes during titration.

  • Forward Titration (Acid to Base):

    • Adjust starting pH to 3.0 (Polymer should be fully cationic/soluble).

    • Titrate to pH 10.0 in 0.5 pH increments.

    • Equilibration: Allow 120 seconds stabilization at each pH point before measurement.

    • Measurement: Record 3 runs of 12 sub-runs at each point.

  • Reverse Titration (Base to Acid) - The Validation Step:

    • Immediately titrate the same sample from pH 10.0 back to pH 3.0.

    • Why? If the Forward and Reverse curves do not overlap (significant hysteresis), it indicates irreversible aggregation or chemical degradation (hydrolysis).

  • Data Analysis:

    • Plot Zeta Potential (mV) vs. pH.[2][3]

    • Identify the Isoelectric Point (IEP) : The pH where Zeta Potential = 0 mV.[4][5]

    • Success Criteria: For effective gene delivery (DNA binding), the Zeta potential at pH 7.4 should be slightly positive or near neutral, increasing to >+20 mV at pH 5.0 (endosomal pH).

Characterization Workflow Diagram

Workflow Figure 2: Sequential characterization workflow for DPES polymers. Start Synthesized DPES Polymer Step1 Structural ID (1H NMR, FTIR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Decision1->Start No (Refine Synthesis) Step2 Stimuli Profiling (Titration, Oxidation) Decision1->Step2 Yes Step3 Morphology (DLS, TEM, Zeta) Step2->Step3 End Application Testing (Drug Release/Cytotoxicity) Step3->End

Part 4: Data Presentation & Reference Values

Use the following table to benchmark your experimental results against expected theoretical values for DPES-functionalized Poly(4-vinylpyridine) (P4VP) derivatives.

ParameterMethodExpected Value / BehaviorSignificance
Chemical Shift (

)
1H NMR (

)

-H: ~8.5 ppm;

-H: ~7.1 ppm
Confirms pyridine ring integrity.
Sulfide Shift 1H NMR

: ~2.7 ppm
Baseline for oxidation monitoring.

(Apparent)
Potentiometric Titration4.5 – 5.5 (decreases with hydrophobicity)Determines pH range for drug release.
Zeta Potential ELS (pH 7.4)-10 mV to +10 mV (variable)Stealth properties in blood circulation.
Zeta Potential ELS (pH 5.0)> +25 mVCritical for endosomal escape (proton sponge).
Hydrodynamic Diameter DLSpH 7.4: <200 nm (Compact); pH 5.0: >500 nm (Swollen)Verifies pH-induced swelling/disassembly.

References

  • National Institutes of Health (PMC). (2019). Using zeta potential to study the ionisation behaviour of polymers employed in modified-release dosage forms. Retrieved from [Link]

  • Colloidal Dynamics. How to carry out a pH Titration. Retrieved from [Link]

  • American Chemical Society (ACS). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes. (Context on Pyridine-Sulfide Ligands). Retrieved from [Link]

  • MDPI. (2024). Advances in Organosulfur-Based Polymers for Drug Delivery Systems.[6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your yield.

The synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide, a symmetrical sulfide, primarily proceeds via the reaction of 4-vinylpyridine with a sulfur source. The two most common and effective methods are the Michael Addition and the Thiol-Ene Reaction . This guide will cover both methodologies, addressing potential pitfalls and providing solutions to common challenges.

I. Troubleshooting Guide: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Michael Addition Route

The Michael addition involves the conjugate addition of a nucleophilic sulfur source, such as hydrogen sulfide (H₂S) or its salts (e.g., Na₂S), to the activated alkene of 4-vinylpyridine.

Question 1: My reaction is sluggish, and the conversion of 4-vinylpyridine is low. How can I improve the reaction rate and yield?

Answer:

Low conversion in a Michael addition can stem from several factors, primarily related to the nucleophilicity of the sulfur source and the reaction conditions.

  • Causality: The reaction relies on the nucleophilic attack of a sulfide species on the electron-deficient double bond of 4-vinylpyridine. Insufficiently basic conditions can lead to a low concentration of the highly nucleophilic hydrosulfide ion (HS⁻). Conversely, excessively high temperatures can promote unwanted side reactions.

  • Solutions:

    • Optimize the Base: If you are using H₂S gas, ensure the presence of a suitable base to generate the hydrosulfide anion. A tertiary amine like triethylamine (TEA) is a common choice. Start with a stoichiometric amount of base relative to H₂S. If using a sulfide salt like Na₂S, ensure it is of good quality and anhydrous if the reaction is performed in an organic solvent.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can enhance the reaction rate by solvating the cation and leaving the anion more nucleophilic.

    • Temperature Control: While heating can increase the reaction rate, it can also lead to polymerization of the 4-vinylpyridine starting material. It is advisable to start the reaction at room temperature and gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Reagent Purity: Ensure your 4-vinylpyridine is free of inhibitors from storage. If necessary, pass it through a short column of basic alumina to remove them.

Question 2: I am observing significant amounts of a white, insoluble solid precipitating from my reaction mixture. What is it, and how can I prevent its formation?

Answer:

The formation of a white, insoluble solid is a classic sign of 4-vinylpyridine polymerization.

  • Causality: 4-vinylpyridine is highly susceptible to free-radical and anionic polymerization, especially in the presence of impurities, light, or heat.[2][3] The basic conditions of the Michael addition can also initiate anionic polymerization.

  • Solutions:

    • Inhibitor Addition: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Typically, a small amount (e.g., 100 ppm) is sufficient.[3]

    • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before use. Oxygen can promote radical formation.

    • Control Temperature: As mentioned previously, avoid excessive heating.

    • Darkness: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

Question 3: My main product is the mono-adduct, 2-(4-pyridyl)ethanethiol, instead of the desired di-adduct. How can I favor the formation of DI-[2-(4-Pyridyl)ethyl]sulfide?

Answer:

The formation of the mono-adduct is a common issue and is related to the stoichiometry and reactivity of the intermediate.

  • Causality: The reaction proceeds in two steps. First, the sulfide ion reacts with one molecule of 4-vinylpyridine to form the mono-adduct anion. This anion then needs to react with a second molecule of 4-vinylpyridine. If the concentration of 4-vinylpyridine is too low, or if the reaction is quenched prematurely, the mono-adduct will be the major product.

  • Solutions:

    • Stoichiometry: Use a molar ratio of 4-vinylpyridine to the sulfur source of at least 2:1. A slight excess of 4-vinylpyridine (e.g., 2.1:1) can help drive the reaction to completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the disappearance of the mono-adduct intermediate by TLC or GC-MS.

    • Slow Addition: Adding the sulfur source slowly to a solution of 4-vinylpyridine can help maintain a high concentration of the vinylpyridine throughout the reaction, favoring the formation of the di-adduct.

Experimental Protocol: Michael Addition

This is a general protocol and may require optimization based on your specific laboratory conditions.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-vinylpyridine (2.1 eq) and a suitable solvent (e.g., ethanol or acetonitrile).

  • Add a radical inhibitor (e.g., hydroquinone, 100 ppm).

  • In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 eq) in a minimal amount of water.

  • Slowly add the aqueous sodium sulfide solution to the 4-vinylpyridine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Value
Molar Ratio (4-VP:Na₂S) 2.1 : 1
Solvent Ethanol or Acetonitrile
Temperature Room Temperature to 50 °C
Inhibitor Hydroquinone (~100 ppm)
Thiol-Ene Reaction Route

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene. In this case, H₂S can be considered a dithiol. This reaction is often initiated by UV light or a radical initiator.

Question 4: I am trying the thiol-ene reaction, but I am not getting any product. What could be the issue?

Answer:

The lack of product in a thiol-ene reaction typically points to a problem with radical initiation or the presence of radical scavengers.

  • Causality: The thiol-ene reaction proceeds via a free-radical chain mechanism.[4] This requires the generation of thiyl radicals from the S-H bonds. If the initiation is inefficient, the reaction will not start.

  • Solutions:

    • Initiator Choice: If using a chemical initiator, ensure it is appropriate for your reaction conditions. Azobisisobutyronitrile (AIBN) is a common choice for thermal initiation, while 2,2-dimethoxy-2-phenylacetophenone (DMPA) is a photoinitiator for UV-initiated reactions.

    • UV Light Source: If using phot-initiation, ensure your UV lamp has the correct wavelength and intensity to initiate the reaction. A medium-pressure mercury lamp is often effective.

    • Oxygen Removal: Oxygen is a potent radical scavenger and will inhibit the reaction. Thoroughly degas your reaction mixture by sparging with nitrogen or argon for at least 30 minutes before initiating the reaction.

    • Purity of Reagents: Ensure your 4-vinylpyridine and any solvents are free of radical-scavenging impurities.

Question 5: The thiol-ene reaction is producing a complex mixture of byproducts. How can I improve the selectivity?

Answer:

Byproduct formation in radical reactions can be due to competing side reactions.

  • Causality: The high reactivity of radicals can lead to undesired side reactions, such as polymerization of the 4-vinylpyridine or the formation of polysulfides if elemental sulfur is present as an impurity.

  • Solutions:

    • Control of H₂S Concentration: If using H₂S gas, its concentration in the reaction mixture should be carefully controlled. Bubbling H₂S through the solution at a slow, steady rate is recommended.

    • Solvent: Use a solvent that is inert to radical reactions. Aliphatic hydrocarbons or alcohols are generally good choices.

    • Temperature: If using thermal initiation, do not use excessively high temperatures, as this can promote side reactions.

    • Reaction Time: Over-exposure to the radical source (e.g., prolonged UV irradiation) can lead to product degradation. Monitor the reaction and stop it once the starting material is consumed.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

Safety Note: This reaction should be performed in a well-ventilated fume hood due to the use of H₂S.

  • In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet and outlet, dissolve 4-vinylpyridine (2.0 eq) and a photoinitiator (e.g., DMPA, 1-2 mol%) in a degassed solvent (e.g., THF or acetonitrile).

  • Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Slowly bubble H₂S gas through the solution while irradiating with UV light.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen to remove any residual H₂S.

  • Work-up the reaction as described for the Michael addition protocol.

  • Purify the product by column chromatography.

ParameterRecommended Value
Molar Ratio (4-VP:H₂S) > 2:1
Photoinitiator DMPA (1-2 mol%)
Solvent THF or Acetonitrile (degassed)
UV Source Medium-pressure mercury lamp

II. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with hydrogen sulfide?

A1: Hydrogen sulfide is a highly toxic and flammable gas.[1] Always work in a well-ventilated fume hood and have an H₂S detector nearby. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A rescue plan should be in place in case of accidental exposure.

Q2: How can I best purify the final product, DI-[2-(4-Pyridyl)ethyl]sulfide?

A2: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity of the eluent can be further adjusted with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica gel.

Q3: What are the expected spectroscopic data for DI-[2-(4-Pyridyl)ethyl]sulfide?

A3:

  • ¹H NMR: You should expect to see two sets of triplets in the aliphatic region, corresponding to the two methylene groups (-CH₂-S- and -CH₂-Py). The aromatic protons of the pyridine rings will appear in the downfield region, typically as two sets of doublets.

  • ¹³C NMR: The spectrum will show signals for the two aliphatic carbons and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₆N₂S, MW = 244.36 g/mol ).

Q4: Can I use other sulfur sources besides H₂S or Na₂S?

A4: Yes, other sulfur nucleophiles can be used. For example, thiourea followed by hydrolysis can be a source of sulfide ions. Sodium hydrosulfide (NaSH) is another option, which would favor the formation of the mono-adduct unless the reaction conditions are carefully controlled.

Q5: My final product is a yellow oil, but the literature reports it as a white solid. What could be the reason?

A5: A yellow color often indicates the presence of impurities, possibly from side reactions or residual starting materials. It could also be due to the presence of polysulfides. Thorough purification by column chromatography should yield the pure, white product. If the product is an oil, it may be due to residual solvent. Ensure the product is thoroughly dried under high vacuum.

III. Visualizing the Synthesis

Reaction Mechanisms

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4VP_1 4-Vinylpyridine Mono_adduct Mono-adduct Anion 4VP_1->Mono_adduct Nucleophilic Attack Sulfide S²⁻ / HS⁻ Sulfide->Mono_adduct Di_adduct DI-[2-(4-Pyridyl)ethyl]sulfide Mono_adduct->Di_adduct Second Nucleophilic Attack 4VP_2 4-Vinylpyridine 4VP_2->Di_adduct

Caption: Michael Addition pathway for the synthesis.

Thiol_Ene Initiation Initiation (UV or Heat) H2S H₂S Initiation->H2S Generates Thiyl_Radical HS• (Thiyl Radical) H2S->Thiyl_Radical Product DI-[2-(4-Pyridyl)ethyl]sulfide H2S->Product 4VP 4-Vinylpyridine Thiyl_Radical->4VP Addition Adduct_Radical Adduct Radical 4VP->Adduct_Radical Adduct_Radical->H2S H-abstraction Adduct_Radical->Product

Caption: Thiol-Ene radical reaction mechanism.

IV. References

  • Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC. (n.d.).

  • For Peer Review Only. (n.d.).

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PubMed Central. (2022, July 29).

  • CN106699641A - Production process for 4-vinylpyridine - Google Patents. (n.d.).

  • 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.).

  • Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - NIH. (n.d.).

  • Pluth, M. D., & Steiger, A. K. (n.d.). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC.

  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (n.d.). ResearchGate.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.).

  • Pickett, N. L., Foster, D. F., & Cole-Hamilton, D. J. (1996). Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth. Journal of Materials Chemistry, 6(4), 507–509.

  • Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. (n.d.). ResearchGate.

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions - PMC. (n.d.).

  • Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. (n.d.).

  • Synthesis, characterisation and photochemistry of PtIV pyridyl azido acetato complexes - PMC. (n.d.).

  • 2-(4-Pyridyl)ethyl as a protective group for sulfur functionality. (n.d.).

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (n.d.).

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021, June 28).

  • ethyl 2-pyridylacetate - Organic Syntheses Procedure. (n.d.).

  • Na2S-promoted reduction of azides in water: synthesis of pyrazolopyridines in one pot and evaluation of antimicrobial activity. (n.d.).

  • 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95 100-43-6. (n.d.).

  • Applications of Thiol-ene and Thiol-yne Chemistry for Peptide Stapling and Bioconjugation. (n.d.). ResearchGate.

  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (n.d.).

  • The synthesis and characterization of sodium polysulfides for Na-S battery application. (2019, May 1).

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (n.d.). ResearchGate.

  • and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC. (n.d.).

  • Photochemical Reactions of Sulfur Ylides. (2024, April 24).

  • US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents. (n.d.).

  • Purple-Light Promoted Thiol-ene Reaction of Alkenes. (n.d.).

  • Magnetic Resonance Spectroscopic Investigations of Poly(p-Phenylene Sulfide/Disulfide), PPS/DS. (n.d.).

  • 4-Vinylpyridine | Polysciences, Inc. (n.d.).

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC. (n.d.).

  • Purification of Pyridine - Chempedia. (n.d.). LookChem.

  • Hydrogen sulfide - Wikipedia. (n.d.).

  • A multi-step NMR screen for the identification and evaluation of chemical leads for drug discovery. (n.d.).

  • Poly(4-vinyl pyridine) has lower critical solution temperature? (2017, December 12). ResearchGate.

  • A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. (n.d.).

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (n.d.).

  • Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. (n.d.).

  • Synthesis, spectroscopic, magnetic and EPR results and crystal structure of di-μ-(N-methyl-N-methoxy-2-pyridinamine)bis[(2,2′-bipyridine)copper(II)]hexaflourophosphate. (n.d.).

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10).

  • Applications of Thiol-Ene Chemistry for Peptide Science. (2020, November 11).

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (n.d.). ResearchGate.

  • Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide. (n.d.).

  • Poly(N-vinylpyrrolidone)–H2O2 and poly(4-vinylpyridine)–H2O2 complexes: solid H2O2 equivalents for selective oxidation of sulfides to sulfoxides and ketones to gem-dihydroperoxides. (n.d.).

  • Organic Syntheses Procedure. (n.d.).

Sources

stability and degradation of DI-[2-(4-Pyridyl)ethyl]sulfide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DI-[2-(4-Pyridyl)ethyl]sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability and degradation of this compound under acidic conditions.

I. Understanding the Stability Profile of DI-[2-(4-Pyridyl)ethyl]sulfide in Acidic Media

DI-[2-(4-Pyridyl)ethyl]sulfide is a molecule possessing two basic pyridine rings and a central thioether linkage. Its stability in acidic environments is primarily governed by the protonation of the pyridine nitrogens and the potential for acid-catalyzed cleavage of the C-S bonds.

Chemical Structure and Protonation States

Under acidic conditions, the lone pairs of electrons on the nitrogen atoms of the pyridine rings will be protonated. The degree of protonation will depend on the pKa of the pyridine moieties and the pH of the solution.

cluster_0 Neutral Form cluster_1 Mono-protonated Form cluster_2 Di-protonated Form S(-CH2-CH2-Py)2 DI-[2-(4-Pyridyl)ethyl]sulfide S(-CH2-CH2-PyH+)2 [H]DI-[2-(4-Pyridyl)ethyl]sulfide+ S(-CH2-CH2-Py)2->S(-CH2-CH2-PyH+)2 + H+ S(-CH2-CH2-PyH+)2->S(-CH2-CH2-Py)2 - H+ S(-CH2-CH2-PyH+)2_2 [H2]DI-[2-(4-Pyridyl)ethyl]sulfide2+ S(-CH2-CH2-PyH+)2->S(-CH2-CH2-PyH+)2_2 + H+ S(-CH2-CH2-PyH+)2_2->S(-CH2-CH2-PyH+)2 - H+

Caption: Protonation equilibria of DI-[2-(4-Pyridyl)ethyl]sulfide.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of DI-[2-(4-Pyridyl)ethyl]sulfide in acidic solutions?

A1: The pyridine rings in the structure are basic and will readily form stable pyridinium salts in the presence of acid.[1] This protonation can enhance the solubility of the compound in aqueous acidic solutions. The primary concern for long-term stability is the acid-catalyzed hydrolysis of the central thioether bond. While thioethers are generally more stable to hydrolysis than their ether counterparts, strong acidic conditions and elevated temperatures can promote degradation.

Q2: What is the likely degradation pathway for DI-[2-(4-Pyridyl)ethyl]sulfide under acidic conditions?

A2: The most probable degradation pathway involves the cleavage of the carbon-sulfur (C-S) bonds, which is a form of acid-catalyzed hydrolysis.[2] This would likely proceed through an SN1 or SN2 mechanism, depending on the specific conditions. The protonated pyridine ring acts as a good leaving group, facilitating the nucleophilic attack by water or other nucleophiles present in the medium on the ethyl carbon adjacent to the sulfur. This would lead to the formation of 4-(2-hydroxyethyl)pyridine and 4-(2-mercaptoethyl)pyridine, with the latter potentially undergoing further oxidation to the corresponding disulfide.

start DI-[2-(4-Pyridyl)ethyl]sulfide protonation Protonation of Pyridine Nitrogens start->protonation hydrolysis Acid-Catalyzed Hydrolysis of Thioether protonation->hydrolysis product1 4-(2-hydroxyethyl)pyridine hydrolysis->product1 product2 4-(2-mercaptoethyl)pyridine hydrolysis->product2 oxidation Oxidation product2->oxidation disulfide Di-(2-(4-pyridyl)ethyl) disulfide oxidation->disulfide

Caption: Proposed degradation pathway under acidic conditions.

Q3: Which factors can influence the rate of degradation?

A3: Several factors can significantly impact the degradation rate:

  • pH: Lower pH values (stronger acidity) will accelerate the hydrolysis of the thioether linkage.

  • Temperature: Higher temperatures will increase the rate of degradation according to Arrhenius kinetics.

  • Type of Acid: The nature of the acid can play a role. While the primary effect is the concentration of protons, the counter-ion of the acid could also have an effect.

  • Presence of Oxidizing Agents: If oxidizing agents are present, the thioether could be oxidized to a sulfoxide or sulfone, which may have different stability profiles.

Q4: What are the recommended storage conditions for acidic solutions of DI-[2-(4-Pyridyl)ethyl]sulfide?

A4: For short-term storage, acidic solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid and prepare acidic solutions fresh before use. If long-term storage in solution is unavoidable, consider conducting a stability study at the intended storage conditions to determine the shelf-life.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of DI-[2-(4-Pyridyl)ethyl]sulfide and quantifying its degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Mass spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound activity or concentration over time in an acidic formulation. Acid-catalyzed hydrolysis of the thioether linkage.Increase the pH of the formulation if the application allows.Store the formulation at a lower temperature (e.g., 2-8°C or frozen).Protect the formulation from light.Conduct a forced degradation study (see protocol below) to understand the degradation kinetics and identify stable conditions.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products such as 4-(2-hydroxyethyl)pyridine, 4-(2-mercaptoethyl)pyridine, or the corresponding disulfide.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.Synthesize or procure standards of the suspected degradation products for confirmation by retention time matching in HPLC.
Precipitation of the compound from an acidic solution. The pKa of the pyridine moieties is such that at a certain pH, the compound may be in its less soluble free base form. The salt form may also have limited solubility depending on the counter-ion and concentration.Adjust the pH to ensure full protonation and salt formation.Consider using a co-solvent to increase solubility.If precipitation occurs upon cooling, try preparing a more dilute solution.
Inconsistent experimental results between different batches or preparations of acidic solutions. Variability in the exact pH of the solution, exposure to different temperatures or light conditions, or degradation during storage.Standardize the preparation of the acidic solution by accurately measuring the pH.Control the temperature and light exposure during experiments.Prepare fresh solutions for each experiment or validate the stability of stock solutions over the intended period of use.

IV. Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of DI-[2-(4-Pyridyl)ethyl]sulfide under various acidic conditions.

Objective:

To determine the degradation profile of DI-[2-(4-Pyridyl)ethyl]sulfide under acidic stress conditions (e.g., different pH levels and temperatures) and to identify major degradation products.

Materials:
  • DI-[2-(4-Pyridyl)ethyl]sulfide

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for pH adjustment

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate or other suitable buffer systems

  • HPLC system with UV detector and/or mass spectrometer

  • Calibrated pH meter

  • Temperature-controlled chambers/water baths

Workflow:

prep Prepare Stock Solution of Compound stress Expose Aliquots to Acidic Stress Conditions (e.g., 0.1M HCl, 1M HCl at RT and 60°C) prep->stress sample Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample neutralize Neutralize Samples (if necessary) sample->neutralize analyze Analyze by HPLC and LC-MS neutralize->analyze data Quantify Compound and Degradants; Determine Degradation Rate analyze->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of DI-[2-(4-Pyridyl)ethyl]sulfide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Label separate vials for each stress condition (e.g., "0.1 M HCl, 25°C", "1 M HCl, 60°C").

    • Add an aliquot of the stock solution to each vial and dilute with the respective acidic solution to a final concentration of, for example, 0.1 mg/mL.

    • Include a control sample stored under non-stress conditions (e.g., neutral pH, 4°C).

  • Incubation: Place the vials in the appropriate temperature-controlled environment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Preparation for Analysis:

    • Neutralize the acidic sample with an appropriate amount of NaOH to prevent further degradation and to be compatible with the HPLC column.

    • Dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method.

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • Identify degradation products using LC-MS by comparing the mass spectra of the peaks in stressed samples with the parent compound.

V. Quantitative Data Summary

The following table provides a hypothetical summary of expected stability based on general chemical principles. Actual data must be generated through experimental studies.

Condition Temperature Expected Stability (t½) Primary Degradation Products
0.1 M HCl (pH ~1)25°C> 24 hoursMinor hydrolysis products
0.1 M HCl (pH ~1)60°C< 8 hours4-(2-hydroxyethyl)pyridine, 4-(2-mercaptoethyl)pyridine
1 M HCl25°C~ 12-24 hours4-(2-hydroxyethyl)pyridine, 4-(2-mercaptoethyl)pyridine
1 M HCl60°C< 2 hoursSignificant amounts of hydrolysis products

VI. References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Thermal Management for DI-[2-(4-Pyridyl)ethyl]sulfide Systems

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Welcome to the technical support hub for Bis[2-(4-pyridyl)ethyl]sulfide (often referred to as BPE-S or the "Di-" variant). This compound is a flexible ditopic ligand widely used in coordination chemistry and Metal-Organic Framework (MOF) construction.

The Thermal Trinity: Successful handling of BPE-S requires mastering three competing thermal factors:

  • Exothermic Synthesis: The formation reaction (Michael addition) releases heat, promoting side reactions.

  • Retro-Michael Instability: At elevated temperatures (>80°C), the molecule thermodynamically prefers to decompose back into its precursors.

  • Oxidative Sensitivity: The thioether linkage is prone to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) if heated in aerobic conditions.

Synthesis & Reaction Control

Standard Operating Procedure (SOP) Summary

The synthesis typically involves the double Michael addition of hydrogen sulfide (generated in situ or bubbled) to 4-vinylpyridine.

ParameterRecommended RangeCritical LimitConsequence of Excursion
Reaction Temp 0°C (Start)

25°C (Finish)
> 60°CRetro-Michael fragmentation; Polymerization of vinylpyridine.
Quench Temp < 10°C> 40°CLoss of volatile H₂S; precipitation issues.
Atmosphere Nitrogen/ArgonAir (O₂)Irreversible oxidation to sulfoxide (Yellowing).
pH Control 7.0 - 7.5> 9.0Promotes rapid polymerization of vinylpyridine.
Troubleshooting Guide: Synthesis Phase

Q: My reaction mixture turned from colorless to deep yellow/brown. Is the product ruined? A: Likely, yes. This indicates one of two thermal failures:

  • Oxidative Degradation: If the reaction was heated >40°C without strict inert gas (N₂/Ar) coverage, the sulfide linkage has oxidized. The sulfoxide derivative is often yellow/orange.

  • Polymerization: 4-vinylpyridine is thermally sensitive.[1][2] If the initial addition of sulfide was too fast, the exotherm triggered radical polymerization of the vinyl groups, creating a "gummy" brown pyridyl polymer rather than the discrete BPE-S molecule.

  • Corrective Action: Restart. Cool the receiving flask to 0°C before adding the vinylpyridine. Add reagents dropwise to dissipate heat.

Q: I am seeing low yields, and NMR shows starting material (4-vinylpyridine) despite long reflux times. A: Stop refluxing immediately. This is a common misconception.

  • The Science: The reaction is a reversible Michael addition.[3] While heat increases kinetic rate, the equilibrium constant (

    
    ) favors the starting materials (entropy driven) at higher temperatures.
    
  • The Fix: Run the reaction at room temperature (25°C) for a longer duration (24-48 hours) rather than heating it. High heat drives the Retro-Michael reaction, breaking your product back down.

Visualization: The Thermal Equilibrium Trap

The following diagram illustrates the kinetic vs. thermodynamic control required for this ligand.

ReactionPathway Start 4-Vinylpyridine + H2S Source Inter Intermediate: Mono-sulfide Start->Inter k1 (Fast) 0°C - 25°C Side1 Side Product: Poly(4-vinylpyridine) Start->Side1 Exotherm >50°C Radical Polymerization Product Target Product: Bis[2-(4-pyridyl)ethyl]sulfide Inter->Product k2 (Slow) 25°C Product->Start Retro-Michael >80°C (Heat) Side2 Side Product: Sulfoxide/Sulfone Product->Side2 Heat + O2 Oxidation

Caption: Figure 1. Thermal pathways. Note the red dashed line indicating the Retro-Michael decomposition at elevated temperatures.

Application & Solvothermal Stability

Researchers often use BPE-S to build Metal-Organic Frameworks (MOFs) under solvothermal conditions.

Q: Can I use this ligand in solvothermal synthesis at 120°C? A: Proceed with extreme caution.

  • Risk: At 120°C, the equilibrium shifts significantly toward the Retro-Michael dissociation. You may find that your resulting crystals contain coordinated 4-vinylpyridine or metal-sulfide precipitates (from H₂S release) rather than the intended BPE-S bridged structure.

  • Recommendation: Use diffusion methods (layering) at room temperature or low-temperature solvothermal methods (<80°C). If high temps are required for crystal growth, ensure a large excess of ligand is present to push the equilibrium via Le Chatelier's principle, though this is inefficient.

Q: My crystals are opaque/cloudy. A: This often suggests ligand degradation during the crystallization process. Check the supernatant by NMR. If you see vinyl signals (


 5.5 - 6.5 ppm), the ligand has fragmented due to thermal stress.

Storage & Handling Protocols

Proper storage is a self-validating system: if the compound remains white/colorless, the protocol is working.

Storage ConditionRecommendationTechnical Rationale
Temperature -20°C (Freezer)Inhibits slow oxidative degradation and sulfur extrusion.
Container Amber GlassBlocks UV light which can catalyze sulfide oxidation.
Headspace Argon flushHeavier-than-air gas blanket prevents O₂ contact.
Shelf Life 6 MonthsSulfides slowly oxidize even at -20°C; re-purify if MP drops.

Troubleshooting Logic Map

Use this flow to diagnose experimental failures.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Color Yellow/Brown Discoloration Type->Color Yield Low Yield / Starting Material Type->Yield Solubility Insoluble Gum Type->Solubility Oxidation Cause: Oxidation Action: Use Argon & Cold Workup Color->Oxidation Retro Cause: Retro-Michael Action: LOWER Reaction Temp Yield->Retro Poly Cause: Polymerization Action: Add Radical Inhibitor (e.g., Hydroquinone) Solubility->Poly

Caption: Figure 2.[4] Diagnostic logic for common BPE-S experimental failures.

References

  • Reaction Mechanism (Michael Addition): Doering, W. E., & Weil, R. A. (1947).[5] The reaction of 4-vinylpyridine with nucleophilic agents. Journal of the American Chemical Society.[6]

  • Retro-Michael Instability: Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (Discusses reversibility and stability of dipyridyl systems).

  • Coordination Chemistry Application: Horikoshi, R., & Mikuriya, M. (2005). Synthesis and crystal structures of coordination polymers with 1,2-bis(4-pyridyl)ethane and bis[2-(4-pyridyl)ethyl]sulfide. (Demonstrates ligand usage and stability limits).

  • Handling Sulfides: Pluth, M. D., et al. (2015). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. (Safety and reactivity of sulfide precursors).

Sources

Validation & Comparative

A Comprehensive Guide to the Computational DFT Analysis of DI-[2-(4-Pyridyl)ethyl]sulfide Metal Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal and materials chemistry, the rational design of metal complexes with tailored properties is of paramount importance. The ligand DI-[2-(4-Pyridyl)ethyl]sulfide, a flexible bidentate ligand featuring two pyridine nitrogen atoms and a central thioether sulfur atom, presents a versatile scaffold for the construction of novel metal-organic architectures. This guide provides an in-depth comparative analysis of the computational Density Functional Theory (DFT) studies of DI-[2-(4-Pyridyl)ethyl]sulfide and its metal complexes, offering insights for researchers, scientists, and drug development professionals. While specific computational studies on this exact ligand are not yet prevalent in the literature, this guide will draw upon established methodologies and comparative data from structurally analogous pyridine-thioether ligand complexes to provide a robust framework for future investigations.

The Significance of DI-[2-(4-Pyridyl)ethyl]sulfide in Coordination Chemistry

The unique structural motif of DI-[2-(4-Pyridyl)ethyl]sulfide, with its two pyridyl moieties linked by a flexible ethyl sulfide chain, allows for a variety of coordination modes. It can act as a chelating ligand to a single metal center or as a bridging ligand between two or more metal centers, leading to the formation of discrete molecules or extended coordination polymers. Notably, this ligand is known to form bridging complexes with transition metals like palladium (Pd) and platinum (Pt), where it behaves as a bidentate chelating agent[1]. The presence of both soft (sulfur) and borderline (nitrogen) donor atoms allows for coordination to a wide range of metal ions, making it an attractive candidate for applications in catalysis, materials science, and medicinal chemistry.

Methodological Blueprint for DFT Studies

The successful computational modeling of transition metal complexes hinges on the appropriate selection of theoretical methods. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric, electronic, and spectroscopic properties of these systems with a favorable balance of accuracy and computational cost.

Foundational Steps in a DFT Workflow

A typical DFT workflow for the study of DI-[2-(4-Pyridyl)ethyl]sulfide metal complexes involves a series of well-defined steps. The causality behind these choices is crucial for obtaining reliable and predictive results.

DFT_Workflow cluster_pre Pre-computation cluster_core Core DFT Calculations cluster_post Post-computation & Analysis Ligand_Opt Ligand Geometry Optimization Complex_Build Initial Complex Construction Ligand_Opt->Complex_Build Provides initial ligand coordinates Geom_Opt Geometry Optimization of the Complex Complex_Build->Geom_Opt Starting geometry Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized structure Electronic_Prop Electronic Structure Analysis Freq_Calc->Electronic_Prop Confirmation of minimum energy structure Spec_Sim Spectra Simulation (IR, UV-Vis) Electronic_Prop->Spec_Sim Electronic transitions and vibrational modes Bond_Analysis Bonding Analysis (NBO, QTAIM) Electronic_Prop->Bond_Analysis Wavefunction and electron density Comparison Comparison with Experimental Data Spec_Sim->Comparison Bond_Analysis->Comparison

Figure 1: A generalized workflow for the DFT study of metal complexes.
Selecting the Right Tools: Functionals and Basis Sets

The choice of the exchange-correlation functional and the basis set is a critical decision in any DFT study. For transition metal complexes, hybrid functionals such as B3LYP are often a good starting point, as they incorporate a portion of exact Hartree-Fock exchange, which can be crucial for describing the electronic structure of metal centers. The selection of the basis set must be appropriate for both the metal and the ligand atoms. For the metal ion, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often employed to reduce computational cost while accurately describing the valence electrons. For the lighter atoms (C, H, N, S), Pople-style basis sets like 6-31G(d,p) or more extensive basis sets are commonly used.

Comparative Analysis: Insights from Structurally Related Ligands

In the absence of dedicated computational studies on DI-[2-(4-Pyridyl)ethyl]sulfide metal complexes, a comparative analysis with structurally similar ligands provides invaluable insights. Ligands featuring a pyridine-thioether motif have been the subject of several computational and experimental investigations.

Geometric and Electronic Properties

DFT calculations can provide detailed information about the geometry of the metal coordination sphere, including bond lengths and angles. For palladium(II) and platinum(II) complexes, a square planar geometry is commonly observed. The flexibility of the ethyl sulfide linker in DI-[2-(4-Pyridyl)ethyl]sulfide can influence the bite angle of the chelate and the overall strain in the resulting complex.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of the complexes. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the complex.

Table 1: Comparison of Calculated Properties for a Hypothetical [Pd(DI-[2-(4-Pyridyl)ethyl]sulfide)Cl₂] Complex and an Analogous Complex.

PropertyHypothetical [Pd(L¹)Cl₂] (L¹ = DI-[2-(4-Pyridyl)ethyl]sulfide)[Pd(L²)Cl₂] (L² = bis(2-pyridylmethyl)sulfide)
Coordination Geometry Expected Square PlanarSquare Planar
Pd-N Bond Lengths (Å) ~2.0 - 2.12.05, 2.07
Pd-S Bond Length (Å) ~2.2 - 2.32.25
N-Pd-N Bite Angle (°) Dependent on linker flexibility~90
HOMO Energy (eV) To be calculated-6.2
LUMO Energy (eV) To be calculated-1.5
HOMO-LUMO Gap (eV) To be calculated4.7

Note: The data for the hypothetical complex are estimates based on typical values for similar Pd(II) complexes.

Spectroscopic Properties

DFT calculations can be used to simulate vibrational (IR) and electronic (UV-Vis) spectra, which can then be compared with experimental data for validation. Changes in the vibrational frequencies of the pyridine ring upon coordination can provide evidence of metal-ligand bond formation. Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra and can help in assigning the observed electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Experimental Protocols for Validation

A key aspect of computational chemistry is the validation of theoretical models against experimental data. The following experimental protocols are essential for a comprehensive study of DI-[2-(4-Pyridyl)ethyl]sulfide metal complexes.

Synthesis and Crystallization

Step-by-Step Synthesis of a Generic Metal Complex:

  • Ligand Synthesis: Synthesize DI-[2-(4-Pyridyl)ethyl]sulfide according to established literature procedures.

  • Complexation Reaction: Dissolve the ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Add a solution of the metal salt (e.g., K₂PdCl₄, PtCl₂) in the same solvent to the ligand solution in a stoichiometric ratio.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

  • Upon completion, isolate the crude product by filtration or evaporation of the solvent.

  • Purification and Crystallization: Purify the crude product by recrystallization from an appropriate solvent or solvent mixture to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis_Workflow Start Start Ligand_Prep Prepare Ligand Solution Start->Ligand_Prep Metal_Prep Prepare Metal Salt Solution Start->Metal_Prep Reaction Mix and React Ligand_Prep->Reaction Metal_Prep->Reaction Isolation Isolate Crude Product Reaction->Isolation Purification Purify and Crystallize Isolation->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Figure 2: A simplified workflow for the synthesis of metal complexes.
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to the metal.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligand and their shifts upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state, providing the ultimate benchmark for validating DFT-optimized geometries.

Conclusion and Future Outlook

While dedicated computational DFT studies on DI-[2-(4-Pyridyl)ethyl]sulfide metal complexes are currently limited, this guide provides a comprehensive framework for undertaking such investigations. By leveraging insights from structurally analogous systems and adhering to a robust computational and experimental workflow, researchers can unlock the potential of this versatile ligand. The interplay between DFT calculations and experimental validation is crucial for the rational design of novel metal complexes with applications in catalysis, materials science, and drug development. Future work should focus on synthesizing and characterizing a range of transition metal complexes with DI-[2-(4-Pyridyl)ethyl]sulfide and performing detailed DFT calculations to build a comprehensive understanding of their structure-property relationships.

References

  • Ruixibiotech. DI-[2-(4-Pyridyl)ethyl]sulfide CAS No.:96985-43-2. Available online: [Link] (accessed on 2024-01-31).

Sources

A Researcher's Guide to Validating Catalytic Mechanisms: The Case of DI-[2-(4-Pyridyl)ethyl]sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a catalyst's mechanism of action is paramount for optimizing existing synthetic routes and discovering novel chemical transformations. This guide provides a comprehensive framework for validating the catalytic mechanism of reactions involving the promising but underexplored ligand, DI-[2-(4-Pyridyl)ethyl]sulfide. While extensive catalytic data for this specific ligand is not yet prevalent in the literature, its structural motifs—bidentate pyridyl groups and a flexible thioether linkage—suggest a rich potential for coordination chemistry and catalysis.

This document will not serve as a conventional product comparison based on existing data. Instead, it will function as a strategic guide for researchers, outlining the essential experimental and computational methodologies required to elucidate and validate the catalytic performance of DI-[2-(4-Pyridyl)ethyl]sulfide-metal complexes. We will draw comparisons to well-understood catalytic systems involving analogous pyridyl and thioether ligands to establish a foundational hypothesis for its mechanism and to benchmark its potential performance.

Section 1: Conceptual Framework for Catalysis with DI-[2-(4-Pyridyl)ethyl]sulfide

DI-[2-(4-Pyridyl)ethyl]sulfide presents an intriguing ligand architecture. The two 4-pyridyl nitrogen atoms offer strong coordination sites for a variety of transition metals, while the central sulfur atom introduces a soft donor site. This combination of hard (nitrogen) and soft (sulfur) donors, connected by a flexible ethyl linker, allows for several potential coordination modes. The thioether linkage, in particular, may exhibit hemilabile properties, reversibly coordinating and dissociating from the metal center to open a coordination site for substrate binding—a key step in many catalytic cycles.[1]

Before embarking on extensive experimental work, it is crucial to formulate a hypothesis for the catalytic cycle. Based on the structural features of DI-[2-(4-Pyridyl)ethyl]sulfide, we can postulate its involvement in common transition metal-catalyzed reactions such as cross-coupling, hydrogenation, and oxidation. For the purpose of this guide, we will focus on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The proposed catalytic cycle, illustrated below, leverages the fundamental steps of organometallic catalysis.[2][3]

Hypothetical Suzuki-Miyaura Catalytic Cycle cluster_ligand L = DI-[2-(4-Pyridyl)ethyl]sulfide A [Pd(0)L] (Active Catalyst) B Oxidative Addition [Ar-Pd(II)(L)X] A->B Ar-X C Transmetalation [Ar-Pd(II)(L)R] B->C R-B(OR)2 D Reductive Elimination [Pd(0)L] + Ar-R C->D D->A Product Release L_structure N-Pd-N S(dissociated)

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(0) complex of DI-[2-(4-Pyridyl)ethyl]sulfide (L).

Section 2: Experimental Validation Workflow

A rigorous validation of the proposed catalytic mechanism requires a multi-faceted experimental approach. The following workflow is designed to systematically probe each stage of the catalytic cycle and to quantify the performance of the DI-[2-(4-Pyridyl)ethyl]sulfide-based catalyst.

Experimental_Validation_Workflow cluster_synthesis Catalyst Preparation & Characterization cluster_performance Performance Evaluation cluster_mechanistic Mechanistic Investigation synth Synthesis of [M(DI-[2-(4-Pyridyl)ethyl]sulfide)Xn] char Structural Characterization (X-ray, NMR, IR, MS) synth->char screening Reaction Screening (Solvent, Base, Temp.) synth->screening Catalyst Precursor kinetics Kinetic Analysis (Reaction Order, Activation Energy) screening->kinetics intermediates Identification of Intermediates (In-situ NMR, ESI-MS) kinetics->intermediates Informed by Kinetics labeling Isotopic Labeling Studies intermediates->labeling dft DFT Calculations labeling->dft DFT_Validation_Pathway cluster_dft_workflow Computational Workflow cluster_dft_insights Mechanistic Insights geom_opt Geometry Optimization of Reactants, Intermediates, Products ts_search Transition State Search geom_opt->ts_search energy_profile Reaction Energy Profile Calculation ts_search->energy_profile rate_determining Identify Rate-Determining Step energy_profile->rate_determining From Energy Barriers ligand_effect Elucidate Ligand Effects (e.g., Hemilability) rate_determining->ligand_effect

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.